molecular formula C19H19N3O3 B7687315 4-ethoxy-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide

4-ethoxy-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide

Cat. No. B7687315
M. Wt: 337.4 g/mol
InChI Key: ODMNXMLJFUHBRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound's unique structure and properties make it a promising candidate for drug development, and researchers have been exploring its synthesis, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves its ability to bind to specific enzymes and receptors in the body. The compound's unique structure allows it to interact with these targets in a specific and selective manner, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-ethoxy-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide vary depending on the specific target it interacts with. Some of the observed effects include inhibition of specific enzymes, modulation of receptor activity, and induction of apoptosis in cancer cells. The compound's ability to selectively target specific cells and tissues has also been of interest to researchers.

Advantages and Limitations for Lab Experiments

The advantages of using 4-ethoxy-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide in lab experiments include its unique structure and properties, which make it a promising candidate for drug development. However, the compound's limited solubility in water and potential toxicity at high concentrations can be a limitation in some experiments.

Future Directions

There are numerous future directions for research on 4-ethoxy-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide. Some of the potential areas of exploration include its potential applications in cancer treatment, inflammation, and neurodegenerative diseases. Researchers may also explore its interactions with specific enzymes and receptors, as well as its potential as a drug delivery system. The compound's unique structure and properties make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of 4-ethoxy-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the reaction of 3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of the desired compound, which can be purified through various methods such as column chromatography.

Scientific Research Applications

The unique structure and properties of 4-ethoxy-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide make it a promising candidate for drug development. Researchers have been exploring its potential applications in various fields of medicine, including cancer treatment, inflammation, and neurodegenerative diseases. The compound's ability to inhibit specific enzymes and receptors has been of particular interest to researchers.

properties

IUPAC Name

4-ethoxy-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-17-21-19(25-22-17)14-6-5-7-15(12-14)20-18(23)13-8-10-16(11-9-13)24-4-2/h5-12H,3-4H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMNXMLJFUHBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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